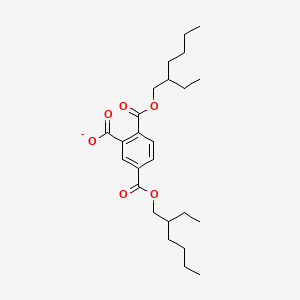

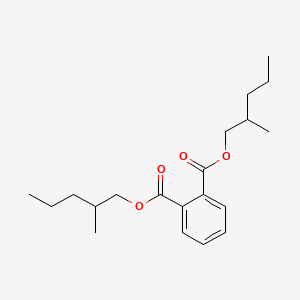

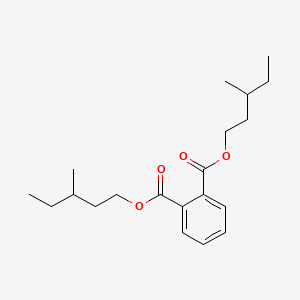

1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Benzenetricarboxylic acids are a hybrid of both phthalates and terephthalates . They have been gaining popularity for use as traditional phthalates become more regulated .

Synthesis Analysis

1,2,4-Benzenetricarboxylic acid can be synthesized from 1,2,4-Trimethylbenzene . It is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . It can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .Molecular Structure Analysis

The molecular formula of 1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester is C25H37O6 . The molecular weight is 433.6 g/mol . The structure is quite flexible, which disallows conformer generation .Chemical Reactions Analysis

1,2,4-Benzenetricarboxylic acid is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . It can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .Physical and Chemical Properties Analysis

1,2,4-Benzenetricarboxylic acid is colorless crystals . It is partially soluble in DMF and alcohol, insoluble in benzene and carbon disulfide, and slightly soluble in water .未来方向

As traditional phthalates become more regulated for use, 1,2,4-Benzenetricarboxylic acids are gaining popularity . Their use in the synthesis of metal-organic frameworks (MOFs) and Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence suggests potential future applications in materials science and nanotechnology.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester can be achieved through the esterification of 1,2,4-Benzenetricarboxylic acid with 2-ethylhexanol using a catalytic amount of sulfuric acid as a catalyst. The reaction can be carried out under reflux conditions and the product can be purified through recrystallization.", "Starting Materials": [ "1,2,4-Benzenetricarboxylic acid", "2-ethylhexanol", "Sulfuric acid" ], "Reaction": [ { "Step 1": "Add 1,2,4-Benzenetricarboxylic acid (10 mmol) and 2-ethylhexanol (20 mmol) to a round-bottom flask equipped with a reflux condenser.", "Step 2": "Add a catalytic amount of sulfuric acid (0.1 mmol) to the reaction mixture.", "Step 3": "Heat the reaction mixture under reflux for 6 hours.", "Step 4": "Allow the reaction mixture to cool down to room temperature.", "Step 5": "Add the reaction mixture to a separating funnel and separate the organic layer.", "Step 6": "Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "Step 7": "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8": "Purify the crude product through recrystallization using a suitable solvent." } ] } | |

CAS 编号 |

63468-10-0 |

分子式 |

C25H38O6 |

分子量 |

434.6 g/mol |

IUPAC 名称 |

2,5-bis(2-ethylhexoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(22(15-20)23(26)27)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |

InChI 键 |

CFCHQZCFLSDQKQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)[O-] |

规范 SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)